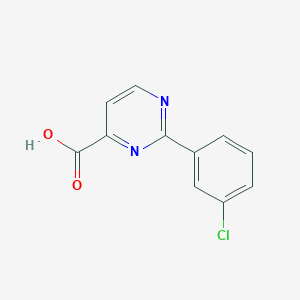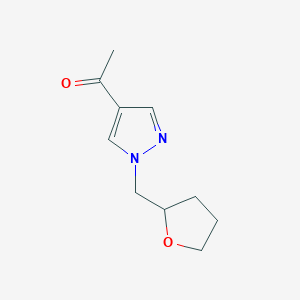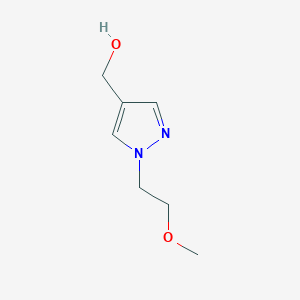![molecular formula C9H13ClN2S B1468060 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine CAS No. 1247359-85-8](/img/structure/B1468060.png)
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine
Descripción general
Descripción
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine (CTMP) is a novel compound recently discovered in the field of organic chemistry. It is a heterocyclic compound, containing a nitrogen atom in the five-membered ring and a sulfur atom in the six-membered ring. CTMP has been studied extensively in recent years due to its potential applications in a wide range of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds similar to "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine" are often synthesized for their potential applications in medicine, agriculture, and materials science. For example, Fleck et al. (2003) discussed the development of an efficient process for the preparation of a key intermediate in the synthesis of premafloxacin, an antibiotic, highlighting the significance of such compounds in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Similarly, the work by Anderson and Liu (2000) on pyrrole and its derivatives underlines the importance of pyrrolidine structures in the synthesis of biologically active molecules, including drugs and dyes (Anderson & Liu, 2000).
Catalysis and Oxidation Reactions
Research by Dairo et al. (2016) on the aerobic oxidation of cyclic amines to lactams using CeO2-supported gold nanoparticles illustrates the role of pyrrolidine derivatives in catalytic processes, producing important chemical feedstocks like lactams (Dairo, Nelson, Slowing, Angelici, & Woo, 2016). This process is crucial for the synthesis of compounds used in various industrial applications, including the production of nylon.
Potential Anticancer Applications
The discovery of compounds that induce apoptosis, such as the work by Zhang et al. (2005), who identified a novel apoptosis inducer with activity against cancer cell lines, shows the therapeutic potential of chlorothiophenyl and pyrrolidine derivatives in cancer treatment (Zhang et al., 2005). This line of research is critical for developing new anticancer agents.
Biological Imaging
Nolan et al. (2006) synthesized Zinpyr sensors for Zn(II) detection, incorporating pyrrolidine derivatives. These sensors are used in biological imaging to study zinc's role in biological systems, demonstrating the utility of pyrrolidine derivatives in creating sensitive and selective probes for bioimaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Propiedades
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMVYVIPOBAGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)
